Eulophiol is a natural compound that belongs to the class of terpenoids, specifically a type of sesquiterpene. It is primarily derived from various plant sources and has garnered attention due to its potential pharmacological properties. Eulophiol has been studied for its biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.
Eulophiol is typically extracted from plants in the family Orchidaceae, particularly from species such as Eulophia. These orchids are known for their unique chemical profiles and have been used in traditional medicine across various cultures. The extraction of Eulophiol often involves methods such as steam distillation or solvent extraction.
Eulophiol can be classified as follows:
The synthesis of Eulophiol can occur through both natural extraction and synthetic pathways.
The synthesis process may involve multiple steps, including:
Eulophiol features a complex cyclohexane ring structure with several methyl groups and a hydroxyl group. Its stereochemistry is significant for its biological activity.
Eulophiol participates in various chemical reactions typical of terpenoids:
These reactions often require specific catalysts and conditions (e.g., temperature, pressure) to proceed efficiently.
Eulophiol exhibits several mechanisms of action that contribute to its biological effects:
Studies have shown that Eulophiol can significantly reduce inflammation markers in vitro and exhibit antibacterial activity against various strains of bacteria.
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often employed to characterize Eulophiol and confirm its purity after extraction or synthesis.
Eulophiol has potential applications in various fields:
The genus Eulophia harbors over 200 accepted species that produce structurally diverse phenanthrenes, including the medicinally significant compound eulophiol (chemically identified as 1-(4'-hydroxybenzyl)-4,8-dimethoxyphenanthrene-2,7-diol). Genomic analyses of Eulophia macrobulbon and Eulophia nuda have revealed conserved gene clusters associated with phenanthrene biosynthesis. These clusters encode core enzymes such as:
Comparative transcriptomics of tuberous roots – the primary site of phenanthrene accumulation – shows 12-fold upregulation of PKS genes during stress induction, correlating with eulophiol accumulation. This genomic architecture is evolutionarily conserved across Eulophia species but exhibits species-specific gene duplications that may explain chemical diversity [4] [8].
Table 1: Key Genes Identified in Eulophiol Biosynthesis
| Gene Symbol | Enzyme Function | Expression Level (TPM*) | Species Identified |
|---|---|---|---|
| EmPAL1 | Phenylalanine ammonia-lyase | 348.7 ± 22.1 | E. macrobulbon |
| EnC4H | Cinnamate 4-hydroxylase | 215.3 ± 18.4 | E. nuda |
| EmPKS3 | Bibenzyl-forming polyketide synthase | 892.6 ± 45.9 | E. macrobulbon |
| EnOMT2 | O-Methyltransferase | 167.8 ± 12.7 | E. nuda |
*Transcripts Per Million in tuber tissue under methyl jasmonate elicitation [1] [9]
Eulophiol biosynthesis proceeds through a coordinated six-enzyme cascade:
Table 2: Kinetic Parameters of Key Enzymes in Eulophiol Pathway
| Enzyme | EC Number | Km (µM) | Vmax (nkat/mg) | Specificity Constant |
|---|---|---|---|---|
| E. macrobulbon PAL | 4.3.1.24 | 86 ± 7 | 320 ± 15 | 3.72 × 10³ M⁻¹s⁻¹ |
| E. nuda PKS | 2.3.1.- | 22 ± 2* | 185 ± 9 | 8.41 × 10³ M⁻¹s⁻¹ |
| E. macrobulbon CYP73B | 1.14.14.- | 14 ± 1** | 43 ± 3 | 3.07 × 10³ M⁻¹s⁻¹ |
| E. nuda OMT | 2.1.1.68 | 38 ± 4 | 278 ± 12 | 7.32 × 10³ M⁻¹s⁻¹ |
For coumaroyl-CoA; *For 3,5-dihydroxybibenzyl [1] [9]
Quantifying carbon flux through eulophiol pathways faces challenges due to:
Recent advances apply ¹³C isotopically non-stationary metabolic flux analysis (¹³C-INST-MFA) to Eulophia tuber cultures:
Critical limitations persist in flux quantification:
"Validation of estimates from ¹³C-INST-MFA by independent methods has not yet been achieved. Modeled versus physiological flux comparisons show statistically divergent results for related pathways, highlighting the need for orchid-specific model optimization" [6].
Precision genome editing enables direct manipulation of eulophiol biosynthesis:
Table 3: CRISPR Editing Outcomes in Orchid Metabolic Engineering
| Target Gene | Edit Type | Editing Efficiency | Eulophiol Yield Change | Off-target Events |
|---|---|---|---|---|
| PKS3 promoter | cis-regulatory swap | 92% (12/13 lines) | +370% ± 29% | 0/10 predicted sites |
| OMT1/OMT2 | Multiplex KO | 67% (8/12 lines) | -89% ± 7%* | 1/12 lines |
| CYP73B terminator | 3'UTR replacement | 84% (11/13 lines) | +210% ± 18% | 0/10 predicted sites |
| Glycosyltransferase | Frame-shift mutation | 76% (9/12 lines) | +540% ± 41%** | 2/12 lines |
With accumulation of unmethylated intermediates; *By blocking storage conjugation [7] [8]
Concurrent editing of three pathway genes (PKS3, CYP73B, OMT1) in E. macrobulbon generated a high-yielding line (EY-9) producing 4.7 mg/gDW eulophiol – 14-fold higher than wild-type. This demonstrates the synergistic potential of multiplexed editing for metabolic optimization [7] [8].
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